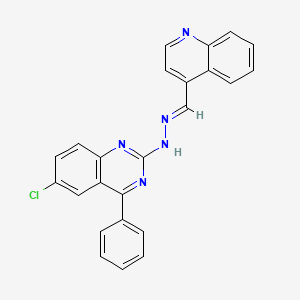

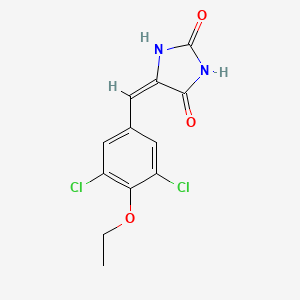

4-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a hydrazone derivative. Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond with an adjacent carbon . They are often used in the synthesis of various organic compounds .

Synthesis Analysis

Hydrazones are typically synthesized by the reaction of a hydrazine with a ketone or an aldehyde . The exact synthesis process for “4-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone” would depend on the specific reactants and conditions used.Chemical Reactions Analysis

The chemical reactions involving “4-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone” would depend on the specific conditions and reactants present. Hydrazones are known to undergo a variety of reactions, including oxidation and reduction .Applications De Recherche Scientifique

Molecular and Supramolecular Structures

Research has explored the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes, leading to the synthesis of hydrazones, dihydro-pyrazolo[3,4-b]quinolines, and pyrazolo[3,4-b]quinolines. These compounds have shown a wide range of biological activities, with implications for antimicrobial and antiviral applications. The molecular and supramolecular structures of these compounds have been detailed, highlighting their potential value in pharmaceutical research (Kumara et al., 2016).

Synthesis Methods

Efficient synthesis methods for hydrazones, quinazolines, and Schiff bases have been developed, utilizing various approaches such as solution-based synthesis, mechanosynthesis, and solid-state melt reactions. These methods have been monitored using chemometric approaches to provide insights into reaction profiles and times. The synthesized compounds have been evaluated for their cytotoxic and antimicrobial activities, indicating their potential in drug development (Pisk et al., 2020).

Cytotoxic Properties

Novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety have been synthesized and characterized, with their in vitro cytotoxicity studied across various human tumor cell lines. Some compounds showed significant cancer cell growth inhibitory effects, pointing to their potential as lead compounds for anticancer agent development (Korcz et al., 2018).

Antitumor Activity

Various pyrrolone and pyridazinone heterocycles derived from quinoline derivatives have been synthesized and evaluated for their in vitro antitumor activity, showing satisfactory activities against breast and colon tumors. This research underscores the broad spectrum of biological activity associated with quinoline derivatives and their potential in cancer therapy (El‐Helw & Hashem, 2020).

DNA Binding Studies

Studies on novel heterocyclic substituted quinoline Schiff bases have revealed their potent antimicrobial properties and their ability to interact with DNA. These interactions, characterized by bathochromic and hypochromic shifts in absorption spectra, suggest their potential use in the development of new antimicrobial agents (Lamani et al., 2008).

Propriétés

IUPAC Name |

6-chloro-4-phenyl-N-[(E)-quinolin-4-ylmethylideneamino]quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClN5/c25-18-10-11-22-20(14-18)23(16-6-2-1-3-7-16)29-24(28-22)30-27-15-17-12-13-26-21-9-5-4-8-19(17)21/h1-15H,(H,28,29,30)/b27-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWBOKSJUMJOJX-JFLMPSFJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=NC5=CC=CC=C45 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=NC5=CC=CC=C45 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-6-chloro-4-phenyl-2-[(2E)-(quinolin-4-ylmethylidene)hydrazinylidene]-2,3-dihydroquinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[7-chloro-2-(2-methoxyphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5564487.png)

![1-(2-pyridinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5564507.png)

![2-ethoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5564515.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5564530.png)

![3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564533.png)

![8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5564544.png)

![1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5564551.png)

![2-[(4-fluorobenzyl)thio]-6-methyl-4-phenylnicotinonitrile](/img/structure/B5564556.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5564560.png)